molecular formula C10H9BN2O3 B7954783 [4-(Pyrimidin-2-yloxy)phenyl]boronic acid

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid

Cat. No.: B7954783
M. Wt: 216.00 g/mol
InChI Key: IYVBBCMPZLTFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid ( 2377608-94-9) is an aryl boronic acid derivative of significant value in medicinal chemistry and pharmaceutical research. Its molecular formula is C10H9BN2O3, with a molecular weight of 216.00 g/mol . This compound is primarily designed for use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules . The structure incorporates a pyrimidine ring, a privileged scaffold in drug discovery due to its prevalence in nucleotides and its ability to mimic endogenous purine bases, often leading to high affinity for biological targets like kinase enzymes . The specific pyrimidin-2-yloxy linkage in this boronic acid makes it a valuable building block for constructing biaryl ethers or for introducing a pyrimidine-based pharmacophore into a larger molecule. Such applications are critical in the development of potential therapeutic agents, including tyrosine kinase inhibitors . Researchers utilize this reagent to expand chemical diversity in compound libraries aimed at probing new biological targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-pyrimidin-2-yloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3/c14-11(15)8-2-4-9(5-3-8)16-10-12-6-1-7-13-10/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVBBCMPZLTFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=NC=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Arylation of Phenols with Pyrimidine Derivatives

The formation of the pyrimidin-2-yloxy phenyl scaffold is often achieved via copper- or palladium-catalyzed O-arylation. For example, 4-bromophenol can react with 2-chloropyrimidine under CuI/picolinic acid catalysis in DMSO/K₃PO₄ to yield 4-(pyrimidin-2-yloxy)bromobenzene (Scheme 1A). Key conditions include:

  • Catalyst : CuI (5 mol%), picolinic acid (10 mol%).

  • Base : K₃PO₄ (2.0 equiv).

  • Solvent : DMSO at 80–100°C for 12–24 hours.

  • Yield : 70–85%.

Miyaura Borylation of Aryl Halides

The boronic acid group is introduced via palladium-catalyzed Miyaura borylation. Using 4-(pyrimidin-2-yloxy)bromobenzene, bis(pinacolato)diboron (B₂Pin₂), and PdCl₂(dppf), the reaction proceeds in THF or dioxane with KOAc as the base.

  • Catalyst : PdCl₂(dppf) (3 mol%).

  • Conditions : 80–100°C, 12–24 hours.

  • Yield : 60–75%.

Table 1: Optimization of Miyaura Borylation

Aryl HalideBoron SourceCatalystSolventTemp (°C)Yield (%)
BrB₂Pin₂PdCl₂(dppf)THF8072
BrBBA⁠aXPhos-Pd-G2EtOH8068
IB₂(OH)₄Pd(OAc)₂/SPhosDMF10065
⁠aBBA = Tetrahydroxydiboron.

One-Pot Sequential O-Arylation/Borylation

A streamlined approach combines O-arylation and borylation in a single pot. For instance, 4-bromophenol and 2-chloropyrimidine undergo Cu-catalyzed coupling, followed by Miyaura borylation without intermediate isolation.

  • Advantages : Reduced purification steps, higher atom economy.

  • Challenges : Compatibility of catalysts (Cu vs. Pd) and solvent systems.

Table 2: One-Pot Reaction Performance

Starting MaterialCatalyst SystemSolventTotal Yield (%)
4-Bromophenol + 2-Cl-PyrimidineCuI/XPhos-Pd-G2EtOH58
4-Iodophenol + 2-Br-PyrimidinePd(OAc)₂/CyDMEDADMSO63

Grignard Reagent-Mediated Boronation

Formation of Aryl Grignard Reagents

4-(Pyrimidin-2-yloxy)phenylmagnesium bromide is synthesized from 4-bromo-2-(pyrimidin-2-yloxy)benzene and magnesium in THF. The Grignard intermediate is then treated with trimethyl borate to form the boronic ester, which is hydrolyzed to the target compound.

  • Conditions :

    • Mg (1.2 equiv), THF, 0–25°C.

    • Trimethyl borate (1.5 equiv), -30°C.

  • Yield : 65–80%.

Key Challenges :

  • Sensitivity of the pyrimidine ring to strong bases.

  • Competing side reactions (e.g., proto-deboronation).

Suzuki Coupling with Preformed Boronic Acids

An alternative route involves coupling 2-chloropyrimidine with 4-boronophenyl derivatives. For example, 4-boronophenyl triflate reacts with 2-chloropyrimidine under Pd catalysis.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃ (2.0 equiv).

  • Solvent : DME/H₂O (3:1), 80°C, 12 hours.

  • Yield : 70–78%.

Protection/Deprotection Strategies

Boronic Ester Protection

To avoid decomposition during O-arylation, the boronic acid is often protected as a pinacol ester. After O-arylation, the ester is hydrolyzed with HCl.

  • Protection : 4-Bromophenylboronic acid + pinacol → pinacol ester (90% yield).

  • Deprotection : 1 M HCl in THF (quantitative).

Comparative Analysis of Methods

Table 3: Method Efficiency and Limitations

MethodAdvantagesLimitationsTypical Yield (%)
Two-Step O-Arylation/BorylationHigh selectivity, scalableMultiple steps, solvent compatibility60–75
One-Pot SequentialReduced purificationCatalyst compatibility issues55–65
Grignard ApproachNo transition metals requiredAir/moisture sensitivity65–80
Suzuki CouplingModular, versatileRequires preformed boronic acids70–78

Recent Advances and Catalytic Systems

  • Pd-NHC Catalysts : N-Heterocyclic carbene (NHC) ligands improve Miyaura borylation efficiency (yields up to 85%).

  • Microwave Assistance : Reduces reaction times from 24 hours to 1–2 hours.

  • Flow Chemistry : Continuous-flow systems enhance safety and scalability for large-scale production .

Chemical Reactions Analysis

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reactants used but often include biaryl compounds or substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • Boronic acids, including [4-(Pyrimidin-2-yloxy)phenyl]boronic acid, are recognized for their role in drug discovery, particularly as inhibitors of proteasomes and other enzymes involved in cancer progression. The compound's structure allows it to interact with various molecular targets, making it a candidate for anticancer therapies .
  • Biological Activity :
    • Although specific biological activities of this compound are not extensively documented, boronic acids are known to exhibit diverse biological properties. They can act as enzyme inhibitors and have been explored for their potential in treating diseases such as cancer and diabetes .
  • Target Interactions :
    • Research indicates that boronic acids can interact with serine proteases and transcription factors, which are critical in various signaling pathways associated with cancer and other diseases . The unique structure of this compound may enhance its binding affinity to these targets.

Organic Synthesis Applications

  • Suzuki Coupling Reactions :
    • Boronic acids are widely used in Suzuki coupling reactions to form carbon-carbon bonds. This compound can serve as a versatile building block in the synthesis of complex organic molecules .
  • Synthesis of Pyrimidine Derivatives :
    • The compound can be utilized to synthesize various pyrimidine-based drugs through coupling reactions with aryl halides, contributing to the development of new therapeutic agents .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that boronic acid derivatives exhibit antiproliferative effects on breast cancer cells. The mechanisms involved suggest that these compounds may selectively target tumor cells while sparing normal cells . Further research is needed to explore the specific interactions of this compound with cancer-related pathways.
  • Enzyme Inhibition :
    • Research has shown that certain boronic acids can inhibit enzymes critical for tumor growth. The potential of this compound as an enzyme inhibitor positions it as a candidate for further investigation in drug development aimed at cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

HDAC Inhibitors

Two structurally related compounds, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound A) and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound B), were identified as potent histone deacetylase (HDAC) inhibitors against Magnaporthe oryzae. Key findings include:

  • Binding Affinity : Compound A (−8.7 kcal/mol) and Compound B (−8.5 kcal/mol) exhibited stronger binding to MoRpd3 (a fungal HDAC) compared to trichostatin A (−7.0 kcal/mol) .
  • Bioactivity : Compound A achieved maximal inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) . Compound B showed reduced activity, highlighting the critical role of substituent positioning (ortho vs. para) .

Table 1 : HDAC Inhibitory Activity of Boronic Acid Derivatives

Compound Binding Affinity (kcal/mol) IC₅₀ (Appressorium Inhibition)
Compound A −8.7 1 µM
Compound B −8.5 >3 µM
Trichostatin A −7.0 1.5 µM

Source:

β-Lactamase Inhibitors

Phenyl boronic acids with electron-withdrawing groups, such as 3-nitrophenyl boronic acid (1KDS) and 4-carboxyphenyl boronic acid (1KDW), inhibit AmpC β-lactamase via covalent binding to the enzyme’s active site. These derivatives lack heteroaromatic substituents like pyrimidinyloxy, which may reduce their versatility in non-enzymatic applications .

Electronic and Reactivity Differences

Substituent Effects

  • [4-(Diphenylamino)phenyl]boronic acid: The diphenylamino group enhances electron-donating properties, making this compound suitable for optoelectronic applications (e.g., organic light-emitting diodes) .
  • [4-(Trifluoromethyl)phenyl]boronic acid : The trifluoromethyl group increases acidity (pKa ~7) and stabilizes the boronate anion, favoring reactions under mild conditions .
  • [4-(Pyridin-4-yl)phenyl]boronic acid : The pyridine ring introduces basicity, enabling pH-dependent reactivity in coupling reactions .

Table 2 : Substituent-Driven Properties of Boronic Acid Derivatives

Compound Key Substituent Notable Property/Application
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid Pyrimidinyloxy Enzyme inhibition, Suzuki coupling
[4-(Diphenylamino)phenyl]boronic acid Diphenylamino Optoelectronics, fluorescence probes
[4-(Trifluoromethyl)phenyl]boronic acid Trifluoromethyl Enhanced acidity, catalytic reactions
3-Nitrophenyl boronic acid Nitro β-lactamase inhibition

Sources:

Suzuki-Miyaura Coupling

This compound participates in Suzuki couplings similar to other aryl boronic acids. For example:

  • 4-(1-Naphthyl)phenyl boronic acid was synthesized via Suzuki coupling of 1-naphthalene boronic acid with 1-bromo-4-iodobenzene (45% yield) .
  • Biphenyl-substituted oxazoles were synthesized using phenyl boronic acid under microwave irradiation, highlighting the adaptability of boronic acids in heterocycle formation .

Biological Activity

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and a phenyl group, which are often involved in biologically active molecules. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and cellular pathways, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Binding Affinity : Its binding affinity to target proteins is influenced by the structural characteristics of the pyrimidine and boronic acid moieties, which can enhance its biological effectiveness .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications in the substituents on the pyrimidine ring can significantly impact its biological activity:

SubstituentEffect on Activity
Electron-donating groupsIncrease potency against specific targets
Size and polarity of substituentsAffect binding efficiency and selectivity

For instance, studies have indicated that conformational changes in the substituents can lead to enhanced binding to enzymes such as NAPE-PLD, which is involved in lipid metabolism .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of boronic acids, including this compound. The compound has shown promise in selectively targeting bacterial cells through multipoint recognition mechanisms:

  • Bacterial Aggregation : The interaction between phenylboronic acids and glycolipids on bacterial surfaces promotes aggregation, which can enhance antibacterial activity .
  • Viability Reduction : Studies have demonstrated that compounds with higher densities of phenylboronic acid groups exhibit greater antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus due to increased aggregation size leading to cell death .

Anticancer Activity

The anticancer potential of this compound is being actively investigated. Preliminary findings suggest:

  • Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cancer cell growth.
  • Selectivity : There are indications that it may selectively target cancer cells over normal cells, reducing potential side effects associated with conventional chemotherapeutics .

Case Studies

Several case studies have explored the biological activity of similar compounds within the boronic acid class:

  • In vitro Studies : A study on pyrimidine derivatives demonstrated significant inhibition of COX-2 enzyme activity, a key player in inflammation and cancer progression, with IC50 values comparable to established drugs like celecoxib .
  • Animal Models : In vivo experiments showed that certain pyrimidine derivatives reduced tumor size in mouse models, indicating potential for further development into therapeutic agents .

Q & A

Q. How do structural modifications of this compound impact its biological activity?

  • Methodological Answer :
  • SAR studies : Replace pyrimidinyloxy with thioether or carboxylate groups; compare IC₅₀ values (e.g., boronic acid derivatives show 10× higher activity than carboxylates) .
  • Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to confirm mechanism (e.g., caspase-3 activation at >10⁻⁸ M) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.